N-FORMYL-METHIONINE P-NITROANILIDE
Description
N-Formyl-Methionine p-Nitroanilide (N-FM-pNA) is a synthetic peptide substrate widely used in enzymatic assays to study protease activity, particularly in bacterial and mitochondrial systems. The compound consists of a formyl-methionine moiety linked to p-nitroaniline (pNA), a chromogenic group that releases a yellow-colored product (p-nitroaniline) upon cleavage by specific enzymes. This release is quantified spectrophotometrically at 405 nm, enabling real-time monitoring of enzymatic kinetics . While N-FM-pNA is structurally analogous to other p-nitroanilide derivatives, its unique N-terminal formyl group and methionine side chain confer specificity for enzymes like bacterial deformylases or eukaryotic methionine aminopeptidases .
Properties
CAS No. |
102185-40-0 |
|---|---|
Molecular Formula |
C12H15N3O4S |
Molecular Weight |
297.3302 |
Synonyms |
N-FORMYL-METHIONINE P-NITROANILIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
p-Nitroanilide (pNA) derivatives are critical tools in enzymology due to their chromogenic properties. Below is a detailed comparison of N-FM-pNA with structurally and functionally related compounds, supported by experimental data and research findings.
Structural and Functional Differences
*Km values approximated from literature for illustrative purposes; exact values depend on experimental conditions.
Key Findings and Distinctions
Enzymatic Specificity :
- N-FM-pNA is selective for bacterial deformylases due to its formyl-methionine group, whereas Ac-DEVD-pNA (caspase-3 substrate) and BAPNA (trypsin substrate) target apoptotic and digestive proteases, respectively .
- The D-cyclohexylalanyl residue in Methyloxycarbonyl-D-CHA-Gly-Arg-pNA enhances thrombin affinity (Km = 0.106 mM), making it superior for high-sensitivity coagulation assays compared to arginine-based substrates like BAPNA (Km ~0.12 mM) .
- Chromogenic Efficiency: All pNA substrates release p-nitroaniline upon cleavage, but sensitivity varies. For example, SA-APFNA (chymotrypsin substrate) shows faster kinetics in neutrophil-rich environments due to higher enzyme-substrate turnover .
- Applications in Research: N-FM-pNA is critical in studying antibiotic resistance mechanisms targeting bacterial protein synthesis . BAPNA and SA-APFNA are staples in clinical diagnostics (e.g., pancreatitis, cystic fibrosis) due to their stability and compatibility with body fluids .
Limitations and Contradictions
- Purity and Batch Variability : While most pNA derivatives claim ≥95% purity, residual pNA (≤0.5%) in Methyloxycarbonyl-D-CHA-Gly-Arg-pNA may affect baseline absorbance in kinetic assays .
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